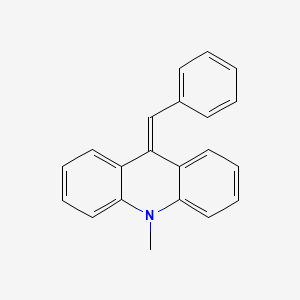
Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Benzylidene-10-methyl-9,10-dihydroacridine is an organic compound belonging to the acridine family It is characterized by its unique structure, which includes a benzylidene group attached to a dihydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzylidene-10-methyl-9,10-dihydroacridine typically involves the reaction of acridine derivatives with benzylidene compounds. One common method involves the use of 10-methylacridinium iodide as a starting material. This compound is reacted with sodium methoxide in methanol or sodium ethoxide in ethanol to yield the desired product . The reaction is usually carried out at room temperature until a colorless solution is formed.
Industrial Production Methods: While specific industrial production methods for 9-Benzylidene-10-methyl-9,10-dihydroacridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 9-Benzylidene-10-methyl-9,10-dihydroacridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form acridine derivatives.
Reduction: Reduction reactions can convert the compound back to its dihydro form using reducing agents like sodium borohydride.
Substitution: The benzylidene group can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride.
Solvents: Methanol, ethanol, acetonitrile.
Major Products Formed:
Oxidation Products: Acridine derivatives.
Reduction Products: Dihydroacridine derivatives.
Substitution Products: Various substituted acridines depending on the nucleophile used.
Scientific Research Applications
9-Benzylidene-10-methyl-9,10-dihydroacridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Benzylidene-10-methyl-9,10-dihydroacridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
10-Methyl-9,10-dihydroacridine: Shares a similar core structure but lacks the benzylidene group.
9,10-Dihydroacridine: A simpler derivative without the methyl and benzylidene substitutions.
Uniqueness: 9-Benzylidene-10-methyl-9,10-dihydroacridine stands out due to its unique combination of a benzylidene group and a dihydroacridine core. This structure imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
19656-33-8 |
|---|---|
Molecular Formula |
C21H17N |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
9-benzylidene-10-methylacridine |
InChI |
InChI=1S/C21H17N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-15H,1H3 |
InChI Key |
QTFYEQJQLKVJRX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC3=CC=CC=C3)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 7-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12926253.png)

![5,9-Diamino-N-[2-(dimethylamino)ethyl]acridine-4-carboxamide](/img/structure/B12926277.png)
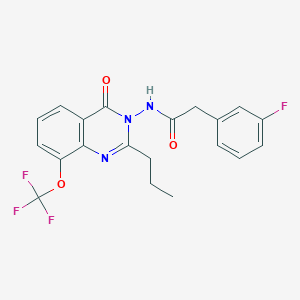
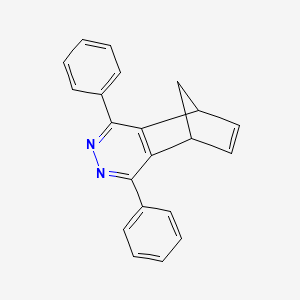
![[1,3]Dioxolo[4,5-c]pyridine-6-carbonitrile](/img/structure/B12926286.png)
![3-(6-methylbenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12926293.png)
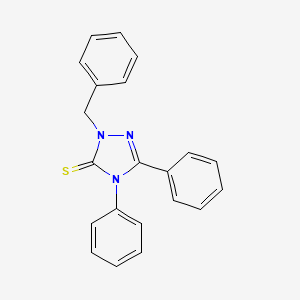
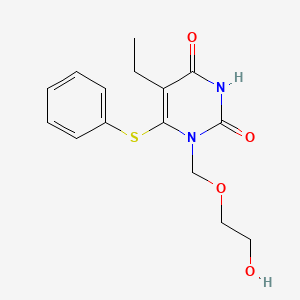
![4,4',4''-[20-(4-Hydroxyphenyl)-21H,23H-porphine-5,10,15-triyl]tris[sodium benzoate]](/img/structure/B12926316.png)
![5-[4-(Benzenesulfonyl)phenyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12926322.png)


